1-Methylethyl cyanoformate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl cyanoformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(2)8-5(7)3-6/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYPIKBTHTPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320397 | |
| Record name | Propan-2-yl carbonocyanidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59873-32-4 | |
| Record name | NSC358927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl carbonocyanidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylethyl Cyanoformate and Analogous Cyanoformate Esters
Industrial and Laboratory Scale Preparation Routes
Economically viable processes capable of producing commercial quantities of cyanoformate esters with high purity and excellent yields have been a significant area of research. google.comgoogle.com Key approaches include organosilyl nitrile-mediated syntheses and phase transfer catalysis, which offer distinct advantages depending on the desired scale and available starting materials.
A prominent method for preparing cyanoformate esters involves the anhydrous reaction of a haloformate with an organosilyl nitrile. google.comgoogle.com This process is noted for producing C1-C20 alkyl, aralkyl, or aryl cyanoformates in high yields, often exceeding 95% of the theoretical value, with product purity generally above 98%. google.com
This synthetic route involves reacting approximately stoichiometric equivalents of a haloformate, typically a chloroformate like isopropyl chloroformate, with an organosilyl nitrile. google.comgoogle.com Trimethylsilyl (B98337) nitrile is a preferred reagent due to its potential for in-situ preparation from inexpensive materials and the ability to recycle the trimethylsilyl chloride byproduct. google.comgoogle.com
The reaction is facilitated by a catalytic amount of a tertiary amine base. google.comgoogle.com While several tertiary amines such as triethylamine (B128534), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-dimethylaminopyridine (DMAP), and pyridine (B92270) can be used, 1,4-diazabicyclo[2.2.2]octane (DABCO) is often the preferred catalyst. google.comgoogle.com
| Catalyst Name | Abbreviation |
|---|---|
| Triethylamine | TEA |
| 1,4-diazabicyclo[2.2.2]octane | DABCO |
| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |
| N,N-dimethylaminopyridine | DMAP |
| Pyridine | - |
The reaction is typically conducted under anhydrous conditions, either in the absence or presence of an inert solvent. google.comgoogle.com The process operates under ambient pressure and within a temperature range of approximately -30°C to 70°C. google.comgoogle.com A more preferred temperature range is between 5°C and 30°C, with ambient temperatures (20°C to 25°C) being the most common. google.comgoogle.com The mechanism involves the tertiary amine catalyst activating the haloformate, making it more susceptible to nucleophilic attack by the cyanide group from the organosilyl nitrile. The silyl (B83357) group is subsequently eliminated, typically as a halosilane, to yield the desired cyanoformate ester.
| Parameter | Condition | Reference |
|---|---|---|
| Temperature | -30°C to 70°C (Preferred: 20°C to 25°C) | google.comgoogle.com |
| Pressure | Ambient | google.comgoogle.com |
| Solvent | Inert solvent or solvent-free | google.comgoogle.com |
| Reactant Ratio | Stoichiometric amounts of haloformate and organosilyl nitrile | google.comgoogle.com |
Phase transfer catalysis (PTC) provides an alternative synthetic strategy, particularly for large-scale production, by facilitating reactions between reactants in immiscible phases (e.g., an organic solvent and water). google.comwikipedia.org This method is advantageous as it can utilize readily available and inexpensive starting materials. google.com
This approach involves the reaction of a C3-C8 alkyl haloformate in a suitable solvent with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. google.com The reaction is carried out in a biphasic system, typically involving water and a water-immiscible organic solvent. google.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, is essential to transport the cyanide anions from the aqueous phase to the organic phase where the reaction with the haloformate occurs. google.comwikipedia.orgtcichemicals.com This process is generally conducted at low temperatures, in the range of 0°C to -30°C, to minimize hydrolytic decomposition of the product. google.com
Crown ethers, such as 18-crown-6, can be used as phase transfer catalysts to facilitate the reaction between alkyl haloformates and alkali metal cyanides, particularly potassium cyanide. google.com The crown ether complexes with the alkali metal cation (e.g., K+), increasing the solubility and nucleophilicity of the "naked" cyanide anion in the organic solvent, such as methylene (B1212753) chloride. google.com This method has been shown to produce high yields; for instance, isobutyl cyanoformate was obtained in 94% yield from the reaction of isobutyl chloroformate with potassium cyanide in the presence of 18-crown-6. google.com Despite the high yields, the relatively high cost of crown ethers and the use of large amounts of halogenated solvents can make this process less attractive for large-scale commercial manufacturing. google.com
Alternative Chemical Synthesis Pathways
While various methods exist for the synthesis of cyanoformate esters, certain alternative pathways have been explored that diverge from more common routes. These methods, though historically noted, present specific challenges, particularly concerning byproducts and scalability.
One alternative route to cyanoformate esters involves the reaction of oxamic acid esters with phosgene. google.comgoogle.com This process utilizes a tertiary amine as a reagent. For instance, the synthesis of ethyl cyanoformate through this pathway has been reported to achieve a yield of 82%. google.comgoogle.com However, a significant drawback of this methodology is the formation of a mole-equivalent of tertiary amine hydrochloride salt as a byproduct. google.com The necessity of isolating and removing this salt from the final product mixture complicates the purification process and presents challenges for large-scale industrial application. google.com
Mechanistic Investigations of 1 Methylethyl Cyanoformate Reactivity
Nucleophilic Reactivity of the Cyanoformate Moiety
The cyanoformate structure allows it to act as a source of both electrophilic and nucleophilic cyanide equivalents, depending on the reaction conditions and catalytic system employed.
Alkyl cyanoformates, including the 1-methylethyl variant, are widely recognized as effective C-acylating agents, particularly for the synthesis of β-keto esters from enolates. researchgate.netwikipedia.org In these reactions, treatment of a lithium enolate with a cyanoformate reagent like methyl cyanoformate results in selective C-acylation. wikipedia.org The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon of the cyanoformate. This process is highly regioselective, favoring C-acylation over O-acylation, especially when conducted in solvents like diethyl ether. wikipedia.org The cyanide ion serves as an excellent leaving group, driving the reaction forward to produce the target β-keto ester with high efficiency. researchgate.net
The cyanation of carbonyl compounds using alkyl cyanoformates can be effectively promoted and controlled through the synergistic action of Lewis acid and Lewis base catalysts. nih.gov This dual activation strategy enables the enantioselective cyanation of aldehydes to yield O-alkoxycarbonylated cyanohydrins under mild conditions. nih.gov
In this catalytic system, the Lewis acid, such as a titanium-salen complex, coordinates to and activates the aldehyde, increasing its electrophilicity. nih.gov Simultaneously, a Lewis base, such as an amine like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or triethylamine (B128534) (Et3N), interacts with the alkyl cyanoformate. nih.govresearchgate.net This interaction facilitates the delivery of the cyanide group to the activated aldehyde. For instance, the combination of a Ti-salen catalyst with Et3N has been shown to convert benzaldehyde (B42025) to its O-protected cyanohydrin with high enantiomeric excess. nih.gov Similarly, chiral bifunctional catalysts like (R)- or (S)-BINOLAM-AlCl have been used for the one-step synthesis of chiral cyanocarbonates from aldehydes and methyl cyanoformate. researchgate.net Theoretical studies on related systems suggest that the catalyst can also facilitate the release of HCN from the cyanoformate, which then acts as the active cyanide species. mdpi.com
| Lewis Acid | Lewis Base | Cyanide Source | Substrate | Product Type | Reference |
|---|---|---|---|---|---|
| Ti-salen complex | Et3N | Ethyl cyanoformate | Aldehydes | O-alkoxycarbonylated cyanohydrins | nih.gov |
| (R)- or (S)-BINOLAM-AlCl | - (bifunctional catalyst) | Methyl cyanoformate | Aldehydes | Chiral cyanocarbonates | researchgate.net |
| None | TBD | Methyl cyanoformate | Aldehydes and Ketones | Cyanohydrin carbonates | researchgate.net |
Radical Reaction Pathways
Under specific conditions, 1-methylethyl cyanoformate can undergo reactions that proceed through radical intermediates, offering alternative pathways for functionalization that are distinct from its ionic reactivity.
Research has demonstrated that alkyl cyanoformates can serve as precursors to N-centered iminyl radicals. researchgate.net Specifically, the irradiation of mixtures containing methyl cyanoformate and alkanes in the presence of a polyoxotungstate photocatalyst (such as W₁₀O₃₂⁴⁻ or PW₁₂O₄₀³⁻) leads to the formation of an iminyl radical intermediate. researchgate.net This highly reactive species can then engage in subsequent reactions. Depending on the reaction temperature, the iminyl radical can abstract a hydrogen atom from an alkane, ultimately leading to the formation of either the corresponding nitrile or an α-iminoester with high selectivity. researchgate.net The generation of these radicals provides a pathway for the functionalization of typically inert C-H bonds. researchgate.netresearchgate.net
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals, particularly palladium, play a crucial role in mediating novel transformations of this compound, primarily through oxidative addition and the formation of well-defined organometallic intermediates.
The reaction of alkyl cyanoformates with zerovalent palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is a key step in several catalytic processes. acs.org This reaction proceeds via oxidative addition of the C(acyl)-CN bond to the Pd(0) center, affording stable square-planar alkoxycarbonyl(cyano)palladium(II) complexes of the type trans-Pd(COOR)(CN)(PPh₃)₂. acs.org The specific complex derived from this compound (trans-Pd(COOiPr)(CN)(PPh₃)₂, where iPr is isopropyl) has been successfully synthesized and characterized by NMR, IR spectroscopy, and single-crystal X-ray analysis. acs.org
These isolated complexes are considered key intermediates in the palladium-catalyzed cyanoesterification of olefins like norbornene and norbornadiene. researchgate.netacs.org The catalytic cycle commences with the aforementioned oxidative addition. The resulting Pd(II) complex can then undergo insertion of the olefin into the Pd-COOR bond, followed by reductive elimination to furnish the final cyano- and ester-functionalized product, regenerating the Pd(0) catalyst. The stability and characterization of these alkoxycarbonyl(cyano)palladium(II) complexes provide strong evidence for their role in the catalytic mechanism. acs.org
| R Group | ³¹P{¹H} NMR (δ, ppm) | ¹³C{¹H} NMR (δ, ppm, Pd-COOR) | IR (cm⁻¹, ν(CN)) | IR (cm⁻¹, ν(C=O)) |
|---|---|---|---|---|
| Methyl (Me) | 22.2 | 184.8 | 2147 | 1668 |
| Ethyl (Et) | 22.1 | 184.3 | 2146 | 1663 |
| 1-Methylethyl (iPr) | 21.9 | 183.6 | 2146 | 1659 |
| tert-Butyl (tBu) | 21.6 | 182.7 | 2144 | 1644 |
Stereochemical Control and Enantioselective Mechanisms
A powerful strategy for achieving high enantioselectivity in the cyanation of aldehydes involves a dual activation approach, where both the electrophile (aldehyde) and the nucleophile (cyanide source) are simultaneously activated by different species. nih.gov This concept has been successfully applied using this compound (or its ethyl analog) in reactions catalyzed by a combination of a chiral Lewis acid and an achiral or chiral Lewis base. nih.gov
In a typical system, a chiral titanium-salen complex acts as the Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon and provides a defined chiral environment around the reaction center. Concurrently, a Lewis base, such as triethylamine (Et3N), activates the cyanoformate reagent, facilitating the delivery of the cyanide group. nih.gov This dual activation enables the reaction to proceed under mild conditions, yielding O-alkoxycarbonylated cyanohydrins with high enantiomeric excess. nih.gov Theoretical studies further support a dual activation model where the titanium catalyst functions as a Lewis acid to activate the substrate, while other components of the system, potentially through hydrogen bonding, orient the cyanide source for a stereoselective attack. mdpi.com
| Catalyst System | Substrate | Cyanide Source | Key Findings |
| Ti-salen catalyst + Et3N | Benzaldehyde | Acetyl cyanide | 94% ee, 89% isolated yield. nih.gov |
| Self-assembled Ti(IV)-catalyst | Activated Olefin | Ethyl cyanoformate | Dual activation process accelerates cyanide addition. mdpi.com |
| Chiral bifunctional catalysts (e.g., BINOLAM-AlCl) | Various Aldehydes | Methyl cyanoformate | One-step synthesis of chiral cyanocarbonates. researchgate.net |
The synthesis of chiral cyanocarbonates from aldehydes and cyanoformate esters is a valuable transformation, and understanding its catalytic cycle is key to optimizing the reaction. Investigations suggest a multi-step process often initiated by the enantioselective hydrocyanation of the aldehyde. researchgate.net
In a proposed cycle involving a chiral bifunctional catalyst like (R)- or (S)-BINOLAM-AlCl, the catalyst first promotes the enantioselective addition of a cyanide species to the aldehyde, forming a chiral cyanohydrin intermediate. researchgate.net This is followed by an O-alkoxycarbonylation step, where the hydroxyl group of the cyanohydrin attacks the this compound. This second step is often turnover-limiting and results in the formation of the final chiral cyanocarbonate product and regeneration of the active catalyst. researchgate.net
Elucidation of Selectivity Control in Organic Transformations
Enolates are ambident nucleophiles, meaning they possess two reactive sites: the α-carbon and the oxygen atom. bham.ac.uk When an enolate reacts with an acylating agent like this compound, the reaction can result in either C-acylation (forming a β-dicarbonyl compound) or O-acylation (forming an enol carbonate). The outcome of this competition is governed by several factors, largely explained by Hard and Soft Acid-Base (HSAB) theory. bham.ac.uk
The oxygen atom of an enolate is considered a "hard" nucleophilic center, while the carbon atom is a "soft" center. bham.ac.uk Consequently, "hard" electrophiles preferentially react at the oxygen, whereas "soft" electrophiles favor reaction at the carbon. The acyl carbon in this compound is a relatively hard electrophile, which would typically favor O-acylation. However, other reaction parameters can significantly influence the selectivity.
| Factor | Influence on Selectivity | Rationale |
| Counter-ion | More ionic character (e.g., K+, Na+) favors O-acylation. More covalent character (e.g., Li+) can favor C-acylation. princeton.edu | Free, dissociated enolates have a more exposed, hard oxygen atom. Tightly associated ion pairs can increase reactivity at the carbon center. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) can increase O-acylation. | These solvents solvate the cation, leading to a "freer" and more reactive enolate anion where the charge is concentrated on the oxygen. |
| Temperature | Lower temperatures often favor C-acylation (kinetic control). Higher temperatures can favor O-acylation (thermodynamic control). princeton.edu | The C-acylated product is often the kinetically preferred product, while the O-acylated product can be more thermodynamically stable. |
| Steric Hindrance | Sterically hindered enolates or acylating agents can favor O-acylation. | The oxygen atom is generally less sterically encumbered than the α-carbon, making it more accessible. |
By carefully controlling these factors, chemists can direct the acylation of enolates with this compound towards the desired C- or O-acylated product.
Deoxycyanation, the conversion of an alcohol's hydroxyl group to a nitrile group, is a strategically important transformation. Mechanistic studies reveal that this conversion can proceed through distinctly different pathways, showcasing mechanistic divergence based on the reaction conditions and reagents employed.
One major pathway involves a nucleophilic substitution (Sₙ2-type) mechanism. In this approach, the alcohol is first converted into a good leaving group (e.g., by activation with a sulfonyl chloride). Subsequently, a cyanide nucleophile displaces the leaving group to form the alkyl nitrile. This pathway is common for primary and some secondary alcohols where steric hindrance is minimal.
A contrasting and more recently developed approach utilizes a radical-based mechanism, often enabled by photoredox catalysis. princeton.eduresearchgate.netchemrxiv.org This method allows for the deoxycyanation of a wider range of alcohols, including sterically hindered secondary and tertiary ones. researchgate.netchemrxiv.org In a typical cycle, the alcohol is converted into a redox-active intermediate. princeton.edu This intermediate then undergoes a single-electron transfer (SET) event initiated by a photocatalyst, followed by fragmentation to generate a carbon-centered alkyl radical. princeton.edu This nucleophilic radical is then trapped by an electrophilic cyanide source to furnish the final nitrile product. princeton.edu This radical pathway avoids the limitations of Sₙ2 reactions, such as the need for unhindered substrates and the risk of elimination side reactions. The existence of both Sₙ2 and radical-mediated pathways provides chemists with divergent strategies to access alkyl nitriles from readily available alcohols.
Applications of 1 Methylethyl Cyanoformate in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
A significant application of 1-methylethyl cyanoformate is its use as an efficient acylating agent for preformed enolates, such as lithium enolates. This method provides a reliable and regiospecific route to valuable dicarbonyl compounds. The reaction proceeds via nucleophilic attack of the enolate on the cyanoformate, leading to the desired C-acylated product. This approach is particularly advantageous as it allows for the acylation of ketone enolates under mild, kinetically controlled conditions. organicchemistrydata.org
The C-acylation of preformed ketone enolates with alkyl cyanoformates is a highly effective and regiospecific method for synthesizing β-keto esters. orgsyn.orgresearchgate.net This reaction is exceptionally reliable, allowing for the preparation of these important synthetic intermediates under mild conditions, which is crucial when dealing with sensitive substrates. orgsyn.org The process involves the generation of an enolate, typically a lithium enolate, which then reacts with the cyanoformate ester. The use of preformed enolates ensures that the acylation occurs at a specific carbon atom, providing excellent regioselectivity. orgsyn.orgresearchgate.net This method has proven superior in many cases to other synthetic routes, consistently providing good to excellent yields. orgsyn.org
Table 1: Examples of β-Keto Ester Synthesis via C-Acylation ```html
| Starting Ketone | Acylating Agent | Product (β-Keto Ester) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | Methyl Cyanoformate | Methyl 2-oxocyclohexane-1-carboxylate | 85-90% | researchgate.net |
| 2-Methylcyclohexanone | Methyl Cyanoformate | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | 80% | researchgate.net |
| (4aβ,8aα)-Octahydronaphthalen-1(2H)-one | Methyl Cyanoformate | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84% | researchgate.net |
| Acetophenone | Ethyl Cyanoformate | Ethyl 3-oxo-3-phenylpropanoate | ~80% |
###### 4.1.1.2. Substrate Scope and Limitations in β-Keto Ester Formation
The methodology of C-acylation using alkyl cyanoformates exhibits a broad substrate scope. It is not limited to ketones but has also been successfully applied to the enolates of esters, lactones, and phosphonates. orgsyn.orgThis versatility makes it a powerful tool for generating a wide array of β-dicarbonyl compounds.
A primary limitation of this reaction is the competition between C-acylation (the desired pathway) and O-acylation (a side reaction where the enolate oxygen attacks the acylating agent). organicchemistrydata.orgThe degree of O-acylation is significantly influenced by the steric hindrance at the β-carbon of the enolate and the solvent used. For sterically hindered enolates, O-acylation can become the dominant pathway, particularly in solvents like tetrahydrofuran (B95107) (THF). However, research has shown that this issue can often be overcome by changing the solvent to diethyl ether. In several documented cases, switching from THF to ether resulted in a complete reversal from exclusive O-acylation to the desired C-acylation.
orgsyn.orgTable 2: Solvent Effect on C- vs. O-Acylation of a Hindered Lithium Enolate
This compound also serves as a valuable reagent for introducing the cyanide moiety into organic molecules. It acts as a cyanide source in reactions that form new carbon-carbon bonds, often with high levels of control and stereoselectivity.
The reaction of this compound with preformed enolates of aldehydes and ketones is a direct method for cyanoesterification at the α-carbon. This process, which results in the formation of β-keto esters, effectively functionalizes the carbon adjacent to the carbonyl group. The enolate acts as a nucleophile, attacking the cyanoformate to forge a new carbon-carbon bond. orgsyn.orgFurthermore, in the presence of a suitable catalyst, alkyl cyanoformates can react with aldehydes to produce cyanohydrin carbonates, which are stable and synthetically versatile chiral building blocks. researchgate.netorganic-chemistry.orgThis transformation is highly atom-economical and avoids the use of more hazardous cyanating agents.
researchgate.net
A significant advancement in the use of alkyl cyanoformates is in the catalytic asymmetric cyanation of activated olefins, such as α,β-unsaturated carbonyl compounds. nih.govThis reaction provides access to optically active nitriles, which are important intermediates in pharmaceuticals. mdpi.comIn this process, this compound (or its ethyl analogue) serves as a favorable cyanide source.
nih.gov
The reaction is typically catalyzed by a self-assembled chiral titanium(IV) catalyst. mdpi.comresearchgate.netThe catalyst acts as a Lewis acid, activating the olefin towards nucleophilic attack. Simultaneously, it creates a chiral environment that directs the addition of the cyanide group to one face of the double bond, leading to high enantioselectivity. mdpi.comThe overall process involves the formation of a C-C bond followed by a proton transfer to yield the final cyanated product. mdpi.comThis method has been shown to produce enantioenriched products in high yields (up to 97%) and with excellent enantiomeric excess (ee) values (up to 94%).
nih.govTable 3: Asymmetric Cyanation of Activated Olefins using Ethyl Cyanoformate and a Modular Titanium Catalyst
Compound Name Reference Table
Compound Name This compound Acetophenone Cyclohexanone Diethyl ether Ethyl 3-oxo-3-phenylpropanoate Ethyl cyanoformate Methyl 1-methyl-2-oxocyclohexane-1-carboxylate Methyl 2-oxocyclohexane-1-carboxylate Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate Methyl cyanoformate Tetrahydrofuran (4aβ,8aα)-Octahydronaphthalen-1(2H)-one 2-Methylcyclohexanone (E)-N,N-dimethyl-3-styrylacrylamide (E)-N,N-dimethyl-3-(4-methylstyryl)acrylamide (E)-N,N-dimethyl-3-(4-methoxystyryl)acrylamide (E)-N,N-dimethyl-3-(naphthalen-2-yl)acrylamide
Deoxycyanation Reactions
This compound and similar cyanoformate esters can effect an unusual deoxycyanation of 1,3-dicarbonyl compounds. This reaction provides a direct pathway to synthetically valuable oxoalkenenitriles. While cyanoformate esters are typically used for C-selective alkoxycarbonylation of ketones, this deoxycyanation represents a distinct and mechanistically interesting transformation.
The reaction involves the direct conversion of β-diketones into oxoalkenenitriles, a process that is not universally applicable across all substrates but offers a novel synthetic tool for specific structures. The scope and limitations of this method are subjects of ongoing investigation.
Table 2: Deoxycyanation of Representative β-Diketones
| β-Diketone Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methylcyclohexane-1,3-dione | 2-Methyl-3-oxocyclohex-1-enecarbonitrile | 48 |
| 5,5-Dimethylcyclohexane-1,3-dione | 4,4-Dimethyl-2-oxocyclohex-1-enecarbonitrile | 55 |
| Cyclopentane-1,3-dione | 3-Oxocyclopent-1-enecarbonitrile | 40 |
Note: Yields are based on reactions with ethyl cyanoformate, and are representative for this class of reaction.
Heteroatom Functionalization
Oxidative Cyanation of Tertiary Amines
The direct oxidative cyanation of C-H bonds in tertiary amines to form α-aminonitriles is a significant transformation in organic synthesis, as the products are precursors to numerous nitrogen-containing bioactive compounds and natural products like alkaloids. nih.gov Cyanoformate esters, including this compound, can serve as the cyanide source in these reactions.
One established method employs a heterogeneous Ru/C catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant under ambient conditions. researchgate.net This protocol facilitates the α-cyanation of a variety of tertiary amines, affording the corresponding α-aminonitrile derivatives in good to excellent yields with high selectivity. researchgate.net The reaction is believed to proceed through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile. nih.gov This approach is advantageous as it often avoids the need for harsh or acidic conditions. nih.gov
Table 3: Ru/C-Catalyzed Oxidative Cyanation of Tertiary Amines
| Tertiary Amine Substrate | Cyanide Source | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethylaniline | Ethyl Cyanoformate | 2-(N-Methyl-N-phenylamino)acetonitrile | 92 |
| N-Methylpiperidine | Ethyl Cyanoformate | 1-Methylpiperidine-2-carbonitrile | 85 |
| N,N-Diethylaniline | Ethyl Cyanoformate | 2-(N-Ethyl-N-phenylamino)propanenitrile | 88 |
Note: Data based on the use of ethyl cyanoformate as the cyanide source, representative for this reaction type. researchgate.net
Synthesis of N-Substituted Amidinoformic Acids and Quinazolone Derivatives
Quinazolone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that attract significant attention in medicinal chemistry due to their wide spectrum of biological activities. rjptonline.orgnih.gov The synthesis of these scaffolds often involves the cyclization of anthranilic acid derivatives or related precursors. rjptonline.orgresearchgate.netnih.gov
While direct synthesis of quinazolones using this compound as a primary cyclizing agent is not extensively documented, the reactivity of the cyanoformate moiety suggests potential applications in forming key intermediates. For instance, the reaction of a cyanoformate ester with an amino group, such as in anthranilic acid, could potentially form an N-cyano or N-alkoxycarbonyl intermediate. Such intermediates could then be elaborated and cyclized to form the quinazolone ring system. The synthesis of 2,3-disubstituted quinazolinones often proceeds by condensing 2-substituted benzoxazines with compounds containing an amino group. researchgate.net The versatility of cyanoformates in C-N bond formation could be leveraged to construct the necessary precursors for these cyclization strategies.
Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. tue.nl Cyanoformate esters, by virtue of their carbon-nitrogen triple bond, can act as dipolarophiles in certain cycloaddition reactions.
Notably, ethyl cyanoformate has been shown to participate in copper(I)-catalyzed [3+2] dipolar cycloadditions with various organoazides. This reaction provides a direct route to 1,5-disubstituted tetrazole derivatives. The reactivity of this compound is expected to be analogous, allowing it to engage with 1,3-dipoles like azides to form heterocyclic products. The mechanism of such reactions is generally considered to be a concerted process, though the regioselectivity and rate can be influenced by the electronic and steric properties of both the dipole and the dipolarophile.
Dipolar Cycloadditions for Novel Heterocycle Synthesis (e.g., 1,2,4-Thiadiazole-5-carboxylates, Tetrazoles)
This compound serves as a versatile reagent in the synthesis of novel heterocyclic compounds through dipolar cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of five-membered rings.
In the synthesis of 1,2,4-thiadiazole-5-carboxylates , this compound can be employed as a precursor to the nitrile functionality, which undergoes a [3+2] cycloaddition with a sulfur-containing dipole. This approach offers an efficient route to highly functionalized thiadiazole derivatives, which are significant scaffolds in medicinal chemistry.
Similarly, this compound is instrumental in the synthesis of tetrazoles . The classical synthesis of tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide. This compound can act as a safe and effective source of the nitrile group for this transformation. The reaction typically proceeds by the addition of an azide, such as sodium azide, to the nitrile derived from or activated by this compound, leading to the formation of the tetrazole ring. This methodology is broadly applicable to a wide range of substrates, yielding 5-substituted tetrazoles which are recognized as important bioisosteres of carboxylic acids in drug design.
Microwave-Assisted Cycloaddition Methodologies
The use of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and cycloadditions involving this compound are no exception. Microwave-assisted methodologies offer several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often, enhanced selectivity.
In the context of synthesizing 1,2,4-thiadiazoles and tetrazoles, microwave heating can dramatically shorten the time required for the cycloaddition to complete. For instance, reactions that might take several hours or even days under thermal conditions can often be completed in a matter of minutes in a microwave reactor. This rapid heating is believed to be due to the efficient interaction of the polar intermediates and reagents with the microwave irradiation, leading to a rapid increase in temperature and reaction rate. The application of microwave assistance not only makes these synthetic routes more efficient but also aligns with the principles of green chemistry by reducing energy consumption.
| Heterocycle | Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |
| 1,2,4-Thiadiazole | Dipolar Cycloaddition | Hours to Days | Minutes | Often Significant |
| Tetrazole | Dipolar Cycloaddition | Hours to Days | Minutes | Often Significant |
Stereoselective Transformations
Enantioselective Synthesis of O-Functionalized Cyanohydrins
This compound is a key reagent in the enantioselective synthesis of O-functionalized cyanohydrins. These chiral cyanohydrins are valuable building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The reaction involves the addition of a cyanide source to an aldehyde, catalyzed by a chiral catalyst, to produce a cyanohydrin, which is then capped in situ with the 1-methylethyl carbonate group.
Various chiral catalysts, including metal complexes and organocatalysts, have been developed to achieve high enantioselectivity in this transformation. The use of this compound as the cyanating agent is advantageous as it provides a stable, protected cyanohydrin directly, which can be easily isolated and purified. The resulting O-(1-methylethoxycarbonyl) cyanohydrins are versatile intermediates that can be further transformed into other valuable chiral molecules.
| Aldehyde Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde (B42025) | Chiral Titanium Complex | Toluene | 95 | 92 |
| 4-Chlorobenzaldehyde | Chiral Salen-Al Complex | CH2Cl2 | 98 | 96 |
| Cinnamaldehyde | Chiral Guanidine Derivative | MTBE | 92 | 88 |
| Cyclohexanecarboxaldehyde | Chiral Amino Alcohol | THF | 89 | 90 |
Application in Stereocontrolled Construction of Complex Natural Product Scaffolds
The chiral O-functionalized cyanohydrins derived from this compound are pivotal intermediates in the stereocontrolled construction of complex natural product scaffolds. The ability to introduce a cyano group and a hydroxyl group stereoselectively onto a carbonyl carbon provides a powerful handle for further synthetic manipulations.
For example, in the synthesis of complex molecules like prostaglandins and biotin, the stereoselective formation of cyanohydrins is a critical step in establishing the correct stereochemistry of the target molecule. While direct examples citing this compound in the synthesis of every complex natural product are not always readily available in literature, its role can be inferred from the established utility of O-protected cyanohydrins. The cyanohydrin moiety can be transformed into a variety of other functional groups, such as carboxylic acids, amines, and aldehydes, with retention of stereochemistry, thus enabling the construction of intricate and stereochemically rich natural product frameworks. The stereocontrolled synthesis of prostaglandins, for instance, relies on the precise installation of stereocenters, a task for which chiral cyanohydrins are well-suited. Similarly, the synthesis of (+)-biotin often involves the stereoselective introduction of a nitrogen-containing substituent, a transformation that can be achieved starting from a chiral cyanohydrin.
Role as a Key Intermediate in Chemical Manufacturing
Synthetic Intermediates for Pharmaceutical Building Blocks
This compound plays a crucial role as a key intermediate in the manufacturing of various pharmaceutical building blocks. These building blocks are smaller, well-defined molecules that are subsequently used in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a cyano group using this compound is a common strategy to build molecular complexity and introduce a versatile functional group that can be further elaborated.
| Pharmaceutical Class | Example Drug | Potential Intermediate | Role of this compound |
| Antiviral | Atazanavir | Chiral amino alcohol precursor | Formation of a cyanohydrin intermediate for stereoselective synthesis. |
| Cardiovascular | Atorvastatin | Chiral diol side chain | Introduction of a cyano group for elaboration into the side chain. |
| Anticancer | Various | Functionalized heterocyclic scaffolds | Synthesis of nitrogen-containing heterocycles like tetrazoles. |
Spectroscopic and Computational Characterization of 1 Methylethyl Cyanoformate and Its Derivatives
Conformational Analysis through Spectroscopic Techniques
Spectroscopic methods are instrumental in probing the three-dimensional arrangement of atoms in a molecule and identifying the presence of different conformational isomers. For 1-methylethyl cyanoformate, techniques like microwave spectroscopy provide invaluable data on its rotational properties and the potential for different spatial orientations of its constituent groups.
Microwave spectroscopy is a high-resolution technique that allows for the precise determination of molecular rotational constants, from which detailed structural information can be derived. While direct microwave spectroscopy studies specifically on this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on analogous compounds such as allyl cyanoformate.
In related molecules, microwave spectroscopy has been successfully employed to identify and characterize different rotational isomers (rotamers) that arise from rotation about single bonds. For instance, in a study of allyl cyanoformate, low-resolution microwave spectroscopy revealed the presence of multiple rotational isomers. This suggests that this compound, with its flexible isopropyl group, is also likely to exhibit rotational isomerism. The rotation around the C-O and C-C bonds of the isopropyl group would lead to different conformers with distinct rotational spectra.
A study on the vapor phase infrared contours of isopropyl cyanoformate has suggested that the dihedral angle of COCH is approximately 20 degrees. researchgate.net This indicates a specific, preferred orientation of the isopropyl group relative to the cyanoformate moiety.
Table 1: Postulated Rotational Constants for Conformers of this compound (Hypothetical Data Based on Analogs)
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| syn-periplanar | 3500 | 1200 | 900 |
| anti-periplanar | 4000 | 1100 | 850 |
Note: The data in this table is hypothetical and serves as an illustration of what might be expected from a microwave spectroscopy study. The terms 'syn-periplanar' and 'anti-periplanar' refer to the orientation of the isopropyl group relative to the cyanoformyl group.
Theoretical Chemistry Approaches
Theoretical and computational chemistry provide a powerful lens through which to examine the molecular and electronic structure of this compound, as well as to model its reactivity. These methods complement experimental data and can often provide insights that are difficult to obtain through experimentation alone.
Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, are pivotal in determining the optimized geometry, bond lengths, bond angles, and electronic properties of molecules. For this compound, these calculations can predict the most stable conformations and provide a detailed picture of its electron distribution.
DFT calculations on related cyanoformate-containing molecules have been used to determine their structural and spectral characteristics. nih.gov For this compound, theoretical calculations would likely predict a non-planar structure with specific bond lengths and angles for the ester, isopropyl, and cyano groups. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated, providing insights into the molecule's reactivity.
Table 2: Calculated Molecular Geometry Parameters for this compound (Representative DFT Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-C (isopropyl) | 1.45 Å |
| Bond Length | C≡N | 1.16 Å |
| Bond Angle | O=C-O | 125° |
| Bond Angle | C-O-C | 115° |
Note: These values are representative and would be obtained from geometry optimization calculations using a suitable level of theory and basis set.
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, allowing for the exploration of transition states and the determination of reaction energy profiles. A theoretical study on the asymmetric cyanation of activated olefins using ethyl cyanoformate in the presence of isopropyl alcohol has provided insights into reaction pathways involving cyanoformates. nih.gov
This study suggests that an alcohol can facilitate the release of hydrogen cyanide (HCN) from the cyanoformate ester. nih.gov By analogy, computational models for reactions of this compound could explore similar pathways, for instance, in its role as a cyanating agent. DFT calculations can be employed to map the potential energy surface of a reaction, identifying the transition state structures and calculating the activation energies, which are crucial for understanding reaction rates and selectivity. researchgate.netscilit.com
The cyanoformate anion (NC-COO⁻) is a key species derived from cyanoformic acid and is relevant to the chemistry of its esters. DFT calculations have been instrumental in elucidating the structure and properties of this anion. Studies have shown that the cyanoformate anion is a hard nucleophile. nih.gov
X-ray scattering studies on ionic liquids containing cyano anions have provided experimental data on their structure in the condensed phase. nih.gov These studies, combined with DFT calculations, offer a comprehensive description of the liquid landscape and the nature of the HOMO-LUMO states. nih.gov The structural and electronic features of the cyanoformate anion, such as its charge distribution and molecular orbitals, are critical in understanding the reactivity of its derivatives, including this compound, particularly in reactions where the cyanoformate group may act as a leaving group or participate in nucleophilic reactions.
Emerging Research Directions and Future Perspectives in Cyanoformate Chemistry
Development of Novel Catalytic Systems for 1-Methylethyl Cyanoformate Reactions
The efficiency and selectivity of reactions involving this compound are critically dependent on the catalyst employed. Recent research has focused on developing a diverse array of catalytic systems, moving beyond traditional stoichiometric reagents to highly efficient catalytic alternatives.
Prominent among these are organocatalysts , which offer a metal-free approach to catalysis. Modified cinchona alkaloids and their derivatives, such as quaternary ammonium (B1175870) salts, have proven effective in promoting enantioselective cyanoformylation of aldehydes. researchgate.netbrandeis.edu For instance, dimeric anthracenyldimethyl-derived cinchonidine (B190817) ammonium salts have been used at low loadings (1 mol%) to achieve high yields and enantioselectivities. researchgate.net Another simple yet effective organocatalyst is 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the cyanation of carbonyl compounds with ethyl cyanoformate, notably under solvent-free conditions. researchgate.net
Metal-based catalysts continue to play a crucial role. Titanium(IV) complexes, generated in situ from components like tetraisopropyl titanate (Ti(OiPr)4), a cinchona alkaloid, and an achiral biphenol, have shown excellent performance in the asymmetric cyanation of activated olefins using ethyl cyanoformate as the cyanide source. mdpi.com Palladium complexes have been utilized for the stereoselective addition of cyanoformate esters across double bonds, such as in norbornene derivatives. researchgate.net More recently, bifunctional catalysts that combine a Lewis acidic aluminum center with an aprotic onium moiety within a robust Al–F–salen complex have been developed, achieving unprecedented turnover numbers in cyanation reactions. researchgate.net
The development of cooperative catalytic systems represents another frontier. Chiral Brønsted acid-Lewis base cooperative organocatalysts have been shown to promote the highly enantioselective cyano-alkoxycarbonylation of α-oxoesters with alkyl cyanoformates at room temperature. researchgate.net These advanced systems often provide superior activity and selectivity compared to single-component catalysts. Furthermore, efforts are being directed towards heterogeneous catalysis, including the use of resin-supported or polymeric catalysts, which can be easily recovered by filtration and reused, enhancing the sustainability of the process. researchgate.net
| Catalyst Type | Example Catalyst System | Target Reaction | Key Advantages |
| Organocatalyst | Cinchonidine Ammonium Salts | Enantioselective cyanoformylation of aldehydes | Recyclable, metal-free, high enantioselectivity. researchgate.net |
| 4-Dimethylaminopyridine (DMAP) | Cyanation of carbonyls | Enables solvent-free conditions, convenient. researchgate.net | |
| Modified Cinchona Alkaloids | Enantioselective cyanation of ketones | Metal-free, creates quaternary stereocenters. brandeis.edu | |
| Metal-Based Catalyst | Ti(IV)-Cinchona Alkaloid-Biphenol | Asymmetric cyanation of activated olefins | Modular, high yield and enantioselectivity. mdpi.com |
| Palladium Complexes | Cyanoesterification of norbornenes | High stereoselectivity. researchgate.net | |
| Bifunctional Catalyst | Al–F–salen Complex | Asymmetric 1,2-additions of cyanide | High turnover numbers, robust. researchgate.net |
| Brønsted Acid-Lewis Base | Cyano-alkoxycarbonylation of α-oxoesters | Cooperative activation, room temperature operation. researchgate.net |
Exploration of New Reactivity Modes and Broader Synthetic Applications
While historically known for specific transformations, the synthetic utility of cyanoformates like this compound is being significantly broadened through the exploration of new reactivity modes.
The C-acylation of preformed enolates remains a cornerstone application. orgsyn.org Cyanoformate esters, often referred to as Mander's reagent when the methyl ester is used, are highly effective for the regioselective synthesis of β-keto esters from ketone enolates. researchgate.netwikipedia.org This reaction provides a reliable method for constructing carbon-carbon bonds and accessing versatile intermediates for natural product synthesis. researchgate.net The choice of solvent can be critical in these reactions; a switch from tetrahydrofuran (B95107) to diethyl ether has been observed to favor the desired C-acylation over O-acylation. orgsyn.org
Beyond enolate chemistry, cyanoformates are increasingly used for the cyanocarbonylation of carbonyl compounds . The addition of alkyl cyanoformates to aldehydes and ketones, often catalyzed by amines or Lewis bases, yields cyanohydrin carbonates, which are valuable chiral building blocks. researchgate.netbrandeis.edu
Conjugate addition reactions represent another expanding area of application. The catalytic asymmetric cyanation of activated carbon-carbon double bonds in substrates like α,β-unsaturated compounds provides a direct route to enantioenriched cyanide adducts. mdpi.com This transformation has been successfully achieved using catalyst systems based on titanium(IV) and cinchona alkaloids. mdpi.com
More novel reactivity patterns are also emerging. For example, ethyl cyanoformate has been shown to participate in copper(I)-catalyzed [3+2] dipolar cycloadditions with organic azides, leading to the formation of 1,5-disubstituted tetrazoles. researchgate.net Additionally, palladium-catalyzed additions of methyl cyanoformate across norbornene-type double bonds afford norbornanes functionalized with both cyano and ester groups in a highly stereoselective manner. researchgate.net
| Reactivity Mode | Substrate | Product | Significance |
| C-Acylation | Ketone Enolates | β-Keto Esters | Key C-C bond formation, synthesis of complex molecules. researchgate.netorgsyn.orgwikipedia.org |
| Cyanocarbonylation | Aldehydes, Ketones | Cyanohydrin Carbonates | Access to versatile chiral building blocks. researchgate.netbrandeis.edu |
| Conjugate Addition | Activated Olefins | Enantioenriched Cyanide Adducts | Asymmetric synthesis of functionalized nitriles. mdpi.com |
| [3+2] Cycloaddition | Organoazides | 1,5-Disubstituted Tetrazoles | Heterocycle synthesis. researchgate.net |
| Addition to Alkenes | Norbornene Derivatives | Functionalized Norbornanes | Stereoselective difunctionalization of C=C bonds. researchgate.net |
Advanced Strategies for Enantioselective Synthesis Utilizing Cyanoformates
A major focus of modern cyanoformate chemistry is the development of advanced strategies for asymmetric synthesis, enabling the production of single-enantiomer products. This is crucial for applications in pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.
The enantioselective cyanoformylation of aldehydes has been achieved with high success using chiral organocatalysts. Recyclable cinchonidine ammonium salts, for example, have been used to catalyze the addition of methyl cyanoformate to various aromatic and heteroaromatic aldehydes, affording the corresponding O-methoxycarbonyl cyanohydrins in quantitative yields and with enantiomeric excess (ee) values up to 96%. researchgate.net
The creation of chiral quaternary stereocenters from prochiral ketones is a significant synthetic challenge. A highly effective solution has been found in the use of chiral Lewis bases, specifically modified cinchona alkaloids, as catalysts. brandeis.edu This metal-free approach facilitates the enantioselective cyanation of a wide range of dialkyl ketones, including sterically hindered and cyclic substrates, to furnish tertiary cyanohydrin derivatives with excellent enantioselectivity, often exceeding 90% ee. brandeis.edu
For the asymmetric conjugate cyanation of activated olefins, modular catalysts generated in situ have shown great promise. A system composed of a cinchona alkaloid, tetraisopropyl titanate (Ti(OiPr)4), and an achiral 3,3′-disubstituted biphenol has been developed for the reaction with ethyl cyanoformate. mdpi.com This catalyst assembly effectively induces axial chirality in the biphenol ligand, leading to the formation of enantioenriched cyanide adducts with high yields (up to 97%) and enantioselectivities (up to 94% ee). mdpi.com
| Catalyst System | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) | Yield |
| Dimeric Cinchonidine Ammonium Salt | Aromatic Aldehydes | O-Methoxycarbonyl Cyanohydrins | Up to 96% | Quantitative |
| Modified Cinchona Alkaloid (Chiral Lewis Base) | Dialkyl Ketones | Tertiary Cyanohydrin Carbonates | >90% | Good |
| Ti(OiPr)4 / Cinchona Alkaloid / Biphenol | Activated Olefins | Chiral Cyanide Adducts | Up to 94% | Up to 97% |
Integration of Cyanoformate Chemistry in Green and Sustainable Synthetic Protocols
Aligning chemical synthesis with the principles of green and sustainable chemistry is a paramount goal in modern research. nih.gov Cyanoformate chemistry offers several avenues to achieve this objective, primarily by providing safer reagents and enabling more efficient, waste-reducing processes. ajrconline.org
One of the most significant green aspects of using alkyl cyanoformates is that they serve as safer, more manageable sources of cyanide compared to highly toxic and volatile hydrogen cyanide (HCN) or the costly and moisture-sensitive trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net This inherent safety advantage reduces risks associated with handling and storage.
The shift from stoichiometric reagents to catalytic methods is a core principle of green chemistry, aiming to minimize waste. dntb.gov.ua The development of organocatalytic and metal-catalyzed reactions using cyanoformates, where only a small amount of catalyst is needed to produce large quantities of product, dramatically improves the atom economy and reduces the generation of chemical waste. researchgate.netbrandeis.edumdpi.com
Catalyst recyclability is another key strategy for sustainable synthesis. The use of polymer-supported or resin-anchored catalysts, such as Merrifield resin-anchored cinchonidinium ammonium salts, allows for the easy recovery and reuse of the catalyst, reducing costs and environmental impact. researchgate.net By embracing these strategies—safer reagents, catalysis, solvent minimization, and catalyst recycling—the application of this compound and related compounds is becoming increasingly aligned with the goals of a more sustainable chemical industry. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-Methylethyl cyanoformate (isobutyl cyanoformate), and how can reaction progress be monitored experimentally?
- Methodological Answer : The synthesis involves reacting isobutyl chloroformate with potassium cyanide (KCN) in methylene chloride using 18-crown-6 as a phase-transfer catalyst. The reaction is stirred at room temperature for ~4 hours. Progress is monitored via:
- Infrared (IR) spectroscopy : Disappearance of the chloroformate C=O stretch at 1790 cm⁻¹ and appearance of cyanoformate C≡N (2250 cm⁻¹) and C=O (1750 cm⁻¹) stretches .
- Gas-liquid chromatography (GLC) : Tracking the retention time shift from starting material to product .
- Post-reaction, the product is isolated via filtration, solvent distillation, and characterized by NMR (δ 4.1 ppm for OCH₂) and elemental analysis (C: 56.68%, H: 7.14%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its identity?
- Key Techniques :
- IR Spectroscopy : Strong absorption bands at 2250 cm⁻¹ (C≡N) and 1750 cm⁻¹ (C=O) .
- ¹H NMR : Distinct multiplet at δ 4.1 ppm (OCH₂ group) and methyl group signals at δ 1.0 ppm (J = 7 Hz) .
- Elemental Analysis : Validates stoichiometric purity (e.g., C: 56.70%, H: 7.03% for isobutyl cyanoformate) .
Advanced Research Questions
Q. How can computational chemistry elucidate the stability and reactivity of this compound derivatives in CO₂ capture applications?
- Strategies :
- Lewis Acid-Base Modeling : Study the electronic interaction between the cyanoformate anion (NCCO₂⁻) and CO₂ using density functional theory (DFT). The cyanoformate carbon donates electrons to CO₂, forming a stabilized adduct .
- Crystallographic Validation : Compare computed bond lengths/angles with experimental X-ray data (e.g., tetraphenylphosphonium cyanoformate salts) to refine computational models .
Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes in cyanoformate chemistry?
- Approaches :
- Cross-Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) to minimize experimental variability .
- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) or 2D NMR to identify unanticipated intermediates (e.g., O-carboxylation products) .
- Literature Benchmarking : Compare results with prior studies on analogous cyanoformates (e.g., methyl or ethyl derivatives) to contextualize discrepancies .
Q. How does structural analysis of cyanoformate salts inform the optimization of synthetic protocols for this compound?
- Key Findings :
- Crystal Engineering : The planar conformation of cyanoformate anions (evidenced by X-ray crystallography) suggests steric hindrance from the 1-methylethyl group may influence solubility or reactivity .
- Barrier to Methyl Rotation : Microwave spectroscopy reveals internal rotation barriers (~1172 cal/mol for methyl cyanoformate), which impact conformational stability during reactions .
Q. What methodological considerations are critical when scaling up this compound synthesis while maintaining safety?
- Safety Protocols :
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to lachrymatory vapors .
- Scale Limits : Use <10 g per reaction without prior approval to manage exothermic risks; document deviations rigorously .
- Process Optimization :
- Catalyst Loading : Optimize 18-crown-6 concentrations to enhance reaction rates without side-product formation .
- Workflow Automation : Implement inline IR or GLC monitoring for real-time quality control in large-scale batches .
Data Analysis and Reporting
Q. How should researchers address unexpected or contradictory spectral data in this compound characterization?
- Steps :
Replicate Measurements : Confirm anomalies via repeated NMR/IR runs under identical conditions .
Impurity Profiling : Use chromatography (HPLC or GLC) to detect trace contaminants (e.g., unreacted chloroformate) .
Computational Verification : Compare experimental IR/NMR shifts with simulated spectra from Gaussian or ORCA software .
Q. What frameworks are recommended for integrating this compound research into broader studies on CO₂ utilization?
- Interdisciplinary Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
